molecular formula C16H16BrN3O2 B11565369 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11565369
M. Wt: 362.22 g/mol
InChI Key: QIWHSLDGJONLKF-DJKKODMXSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C15H15BrN2O2 This compound is known for its unique structure, which includes a brominated phenyl group and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings or sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(5-iodo-2-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

These compounds share a similar core structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making each unique in its applications and effects.

Properties

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H16BrN3O2/c1-11-3-2-4-14(7-11)18-10-16(22)20-19-9-12-8-13(17)5-6-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

QIWHSLDGJONLKF-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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